![molecular formula C21H17N3O4 B2720136 5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-26-0](/img/structure/B2720136.png)
5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
Imidazo[4,5-b]pyridine is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements as members of its rings . This compound has a nitrogen-based hetero-aromatic ring structure, which is a common scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions of various organic reagents . For example, pyrazolo[3,4-b]quinolinones, which are structurally similar to your compound, can be synthesized through a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of similar compounds is often established by various analytical and spectroscopic techniques such as IR, 1H-, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds often proceed through the carbocation intermediate . The electronic effect of various substituents in aromatic rings can influence the reaction .Scientific Research Applications
Organic Synthesis and Functionalization Reactions
Experimental and theoretical studies on the functionalization reactions of related compounds demonstrate their versatility in organic synthesis. For example, the transformation of pyrazole-3-carboxylic acid derivatives into imidazo[4,5-b]pyridine derivatives showcases the potential of these compounds in synthesizing complex organic molecules with specific properties, such as enhanced stability or novel pharmacological activities (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The synthesis of non-interpenetrated charged metal-organic frameworks (MOFs) using pyridine-based linkers, including imidazo[4,5-b]pyridine derivatives, reveals the structural diversity and tunability of these frameworks for applications in gas storage and separation. These MOFs exhibit selective gas adsorption properties, which are crucial for environmental and energy-related applications (Sen et al., 2014).
Photocatalysis and Environmental Applications
Coordination polymers assembled with imidazo[4,5-b]pyridine derivatives demonstrate high thermal stability and excellent photocatalytic activities for dye degradation under visible light irradiation. These properties make them suitable for environmental remediation applications, specifically in treating polluted water sources by breaking down harmful dyes into less toxic substances (Li et al., 2018).
Luminescence and Sensing
Research on coordination polymers based on pyridinephenyl bifunctional ligand, incorporating imidazo[4,5-b]pyridine derivatives, shows their potential in luminescence sensing. These compounds can sense various environmental and biological targets, including metal ions and antibiotics, demonstrating the versatility of imidazo[4,5-b]pyridine derivatives in sensor applications (Xue et al., 2021).
Mechanism of Action
While the specific mechanism of action for your compound is not available, similar compounds have shown a wide range of biological and pharmacological activities . For example, pyrazolines and their derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-13-8-9-14(17(10-13)28-2)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSKYCPOPVMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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